Diallylacetic acid

Description

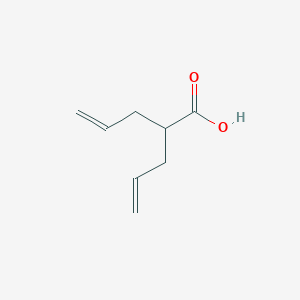

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-prop-2-enylpent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-3-5-7(6-4-2)8(9)10/h3-4,7H,1-2,5-6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKJQSUPURXTNME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(CC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99-67-2 | |

| Record name | 2-(2-Propenyl)-4-pentenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diallylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 99-67-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIALLYLACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4283Q9901Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Diallylacetic Acid and Its Derivatives

Established Synthetic Pathways for Diallylacetic Acid

The traditional syntheses of this compound are typically multi-step processes that rely on well-understood reactions in organic chemistry. savemyexams.comsavemyexams.com These routes are designed to construct the carbon skeleton of the target molecule efficiently. savemyexams.com

A primary and well-established method for synthesizing this compound is through the acetoacetic ester synthesis. This pathway utilizes the reactivity of ethyl acetoacetate (B1235776) (or its sodium salt) as a nucleophile to introduce two allyl groups.

The synthesis begins with the deprotonation of ethyl acetoacetate at the α-carbon using a suitable base, such as sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking allyl chloride in a classic SN2 reaction to form ethyl 2-allyl-3-oxobutanoate. To introduce the second allyl group, the mono-allylated product is treated with a base again to remove the remaining acidic α-proton, followed by a reaction with a second equivalent of allyl chloride. This yields ethyl 2,2-diallyl-3-oxobutanoate.

The final step involves the hydrolysis of the ester and subsequent decarboxylation. The diallylated acetoacetic ester is heated with aqueous acid or base, which hydrolyzes the ester to a β-keto acid. This intermediate is unstable and readily loses carbon dioxide upon further heating to yield the final product, this compound.

A variation of this method employs phase-transfer catalysis to facilitate the alkylation step. For instance, reacting methyl or ethyl acetoacetate with allyl chloride in the presence of potassium carbonate and a phase-transfer catalyst like Aliquat 336® has been documented. google.com

Table 1: Representative Yields in Acetoacetic Ester Synthesis of Allyl Derivatives This table illustrates typical yields for the mono-allylation step under phase-transfer conditions, which is the precursor to the diallylated compound.

| Reactants | Catalyst | Reaction Time | Product | Chemical Yield | Reference |

|---|---|---|---|---|---|

| Ethyl Acetoacetate + Allyl Chloride | Aliquat 336® | 4 hours | Ethyl Allyl Acetoacetate | 66% | google.com |

| Methyl Acetoacetate + Allyl Bromide | Aliquat 336® | Not Specified | Methyl Allyl Acetoacetate | 94.7% | google.com |

Another classical approach that follows a similar mechanistic logic is the malonic ester synthesis. This method is analogous to the acetoacetic ester synthesis but uses diethyl malonate as the starting material. The process involves the sequential dialkylation of diethyl malonate with allyl chloride or allyl bromide, followed by hydrolysis of the diester and decarboxylation of the resulting diallylmalonic acid to afford this compound.

Mechanistically, both the acetoacetic ester and malonic ester syntheses rely on the enhanced acidity of the α-protons situated between two carbonyl groups, which facilitates the formation of a stable enolate ion for subsequent alkylation.

Advanced Synthetic Approaches to this compound Derivatives

The development of asymmetric synthesis has provided powerful tools for creating chiral molecules with a high degree of stereocontrol. uwindsor.cayork.ac.uk For this compound, which is prochiral, these methods are essential for accessing its optically active derivatives, which are valuable building blocks in organic synthesis. nih.gov

Asymmetric synthesis converts an achiral unit within a substrate into a chiral unit in a way that produces unequal amounts of stereoisomers. uwindsor.ca This is often achieved using chiral catalysts that create a stereochemically defined environment for the reaction. uclm.es

One of the most effective strategies for the asymmetric synthesis of chiral derivatives from this compound is enantioselective halolactonization. In this reaction, the prochiral this compound undergoes a cyclization reaction initiated by an electrophilic halogen source (e.g., I₂ or NBS) to form a chiral γ-lactone.

The key to achieving enantioselectivity is the use of a chiral catalyst that can differentiate between the two enantiotopic allyl groups of the substrate. nih.gov Bifunctional catalysts, which possess both a Lewis/Brønsted acid and a Lewis/Brønsted base site, have proven particularly effective. nih.gov These catalysts can coordinate with both the carboxylic acid of the substrate and the halogenating agent, thereby creating a rigid, chiral environment that directs the intramolecular cyclization to occur with high stereoselectivity. nih.gov For example, catalysts derived from a chiral binaphthalene scaffold have been used to induce high degrees of enantioselectivity in bromo- and iodolactonization reactions. nih.gov Mechanistic studies suggest the reaction may proceed through a π-allyl cation intermediate. nih.gov The process ultimately yields valuable chiral multicyclic γ-lactones. rsc.org

The success of many asymmetric transformations, including those related to this compound derivatives, hinges on the design of the catalytic system, particularly the chiral ligand coordinated to a metal center. nih.gov For a long time, C₂-symmetric ligands were favored in asymmetric catalysis because they reduce the number of possible isomeric metal complexes and competing reaction pathways. nih.govscispace.com

More recently, non-symmetrical ligands, such as phosphinooxazolines (PHOX), have been shown to outperform symmetrical ligands in many cases. researchgate.net These P,N-ligands can create strong electronic and steric differentiation between the two sides of a metal complex, which can lead to more effective enantiocontrol. scispace.com In palladium-catalyzed asymmetric allylic alkylations, a reaction class highly relevant to this compound chemistry, the choice of ligand is paramount. uwindsor.ca Ligands like BINAP have been instrumental in developing highly enantioselective hydrogenations and other transformations. slideshare.net The design of these catalytic systems often involves tuning the ligand's structure to create a specific chiral pocket that guides the substrate to react in a predetermined stereochemical fashion. uwindsor.ca Chiral Brønsted acids have also emerged as powerful organocatalysts for a variety of asymmetric transformations. nih.govrsc.org

Table 2: Examples of Ligand Types in Asymmetric Catalysis This table summarizes major classes of chiral ligands and their typical applications, illustrating the principles used in designing asymmetric syntheses.

| Ligand Class | Symmetry | Example Ligands | Common Metal Center | Typical Application | Reference |

|---|---|---|---|---|---|

| Diphosphines | C₂-Symmetric | DIOP, DiPAMP, BINAP, DuPhos | Rhodium (Rh), Ruthenium (Ru) | Asymmetric Hydrogenation | nih.gov, slideshare.net |

| Bisoxazolines | C₂-Symmetric | BOX | Copper (Cu), Palladium (Pd) | Cyclopropanation, Allylic Alkylation | scispace.com |

| Phosphinooxazolines | Non-Symmetric | PHOX | Palladium (Pd), Iridium (Ir) | Allylic Substitution, Hydrogenation | researchgate.net |

| BINOL-derivatives | C₂-Symmetric | BINOL-derived phosphoric acids | N/A (Organocatalyst) | Brønsted Acid Catalysis, Halolactonization | nih.gov |

Radical Cyclization Reactions Involving this compound Esters

Radical cyclization reactions offer a powerful method for constructing cyclic systems from acyclic precursors through radical intermediates. wikipedia.org For esters of this compound, which are structured as 1,6-dienes, this methodology is particularly effective for synthesizing five-membered ring systems. The process generally follows three main stages: selective radical generation, an intramolecular cyclization step, and conversion of the resulting cyclized radical into the final product. wikipedia.org

The reaction is typically initiated by generating a radical at a position that can then attack one of the allyl double bonds. A common approach involves the use of radical initiators like AIBN (azobisisobutyronitrile) in conjunction with a reagent such as tributyltin hydride (n-Bu3SnH). harvard.edu The cyclization of 1,6-dienes, such as this compound esters, proceeds preferentially through a 5-exo-trig pathway to form a thermodynamically stable five-membered ring. harvard.edunih.gov This is due to favorable stereoelectronic factors governing the transition state of the ring closure.

Once the initial 5-exo-trig cyclization occurs, a new radical is formed on the carbon adjacent to the newly formed ring. This radical is then typically quenched by a hydrogen atom donor, such as tributyltin hydride, to yield the final substituted cyclopentane (B165970) product. wikipedia.org A key advantage of radical reactions is their high functional group tolerance and the mild, neutral conditions under which they are often performed, which prevents the decomposition of sensitive substrates. thieme-connect.de

A thioacid-mediated variant of this reaction has also been reported for 1,6-dienes, which proceeds via a cascade initiated by the addition of a thiyl radical to one of the alkene moieties. nih.gov This method results in a cyclic thioester, providing a functional handle that can be further modified or removed. nih.gov

| Reaction Type | Key Reagents | Primary Intermediate | Major Product Type | Governing Principle |

|---|---|---|---|---|

| Tin-mediated Radical Cyclization | n-Bu3SnH, AIBN | Substituted cyclopentylmethyl radical | Substituted cyclopentane | 5-exo-trig cyclization |

| Thioacid-mediated Radical Cyclization | Thioacetic acid (AcSH), Radical Initiator | Cyclic thioester radical | Cyclopentylmethyl thioester | Thiyl radical addition cascade nih.gov |

Olefin Metathesis for Cyclopentane Derivatives

Olefin metathesis, particularly Ring-Closing Metathesis (RCM), is a highly efficient and widely utilized strategy for the synthesis of unsaturated rings. wikipedia.org This reaction is catalyzed by metal complexes, most notably those based on ruthenium, such as Grubbs' and Hoveyda-Grubbs' catalysts. organic-chemistry.orgnih.gov For this compound and its esters, RCM provides a direct route to cyclopentene (B43876) derivatives. The reaction involves the intramolecular metathesis of the two terminal alkene groups, which join to form a new double bond within a five-membered ring, releasing volatile ethylene (B1197577) as the only byproduct. wikipedia.org

The mechanism proceeds through a metallacyclobutane intermediate. wikipedia.org The high efficacy of modern ruthenium catalysts allows these reactions to be performed under mild conditions with excellent tolerance for various functional groups, including the carboxylic acid or ester moiety present in the substrate. organic-chemistry.org The synthesis of five- to seven-membered rings is most common via RCM. wikipedia.org

Research on the RCM of diethyl diallylmalonate, a structurally analogous compound to this compound esters, demonstrates the feasibility of this transformation. pitt.edu In a typical procedure, the diallyl substrate is dissolved in a chlorinated solvent like dichloromethane (B109758) and treated with a catalytic amount of a second-generation Grubbs' catalyst. nih.govpitt.edu The reaction is often driven to completion by the removal of ethylene gas from the reaction mixture. organic-chemistry.org Lewis acids have also been shown to assist in the RCM of certain substrates, such as chiral diallylamines, leading to high yields of the corresponding pyrrolidine (B122466) derivatives under mild conditions. nih.gov

| Catalyst Generation | Common Catalyst Name | Key Features | Typical Application |

|---|---|---|---|

| First Generation | Grubbs' Catalyst (First Gen) | Good activity for terminal, less-hindered olefins. | Basic RCM of dienes like diallylmalonate. pitt.edu |

| Second Generation | Grubbs' Catalyst (Second Gen) | Higher activity, better stability, effective for more substituted olefins. organic-chemistry.orgnih.gov | Efficient cyclization of functionalized dienes. nih.gov |

| Second Generation | Hoveyda-Grubbs' Catalyst | Enhanced stability and recyclability. | Used in a variety of RCM reactions, including on solid phase. nih.gov |

Polymerization and Oligomerization Studies of this compound

Cyclic Polymerization Investigations

This compound, as a diallyl compound, is capable of undergoing cyclic polymerization, also known as cyclopolymerization. ontosight.ai This type of polymerization is characteristic of 1,6-dienes and involves a unique mechanism of alternating intermolecular and intramolecular propagation steps. Instead of extensive cross-linking, the monomer polymerizes by adding to a growing polymer chain via one of its allyl groups, followed by a rapid intramolecular cyclization step where the radical attacks the pendant allyl group on the same monomer unit. researchgate.net

This process results in a linear polymer chain containing cyclic repeating units. For many diallyl monomers, such as N,N-diallyl-N,N-dimethylammonium chloride, this cyclization stage leads to the formation of stable five-membered pyrrolidinium (B1226570) rings within the polymer backbone. researchgate.net It is expected that this compound would polymerize in a similar fashion, forming five- or six-membered carbocyclic rings as the repeating structural motif. The reactivity of diallyl compounds in radical polymerization can be low, but it is significantly enhanced in the presence of comonomers that form donor-acceptor complexes. researchgate.net

Copolymers and Their Formation Mechanisms

This compound can be utilized as a monomer in copolymerization reactions to produce polymers with specific functionalities. ontosight.ai The incorporation of diallyl monomers, which are often less reactive under radical initiation conditions, can be facilitated by copolymerizing them with other monomers. researchgate.net

One established mechanism involves the copolymerization of diallyl compounds with sulfur dioxide. researchgate.net In this system, sulfur dioxide readily forms donor-acceptor complexes with the unsaturated allyl groups, which increases their reactivity and allows them to be incorporated into a copolymer chain. This has been demonstrated with N,N-diallyl-N,N-dimethylammonium chloride, resulting in copolymers containing pyrrolidinium structures. researchgate.net

Another approach is the free-radical copolymerization with other vinyl or acrylic monomers. For example, the copolymerization of diallylamine (B93489) with itaconic acid has been achieved using a free-radical initiator. mdpi.com In such a process, the relative reactivities of the comonomers determine the final structure and composition of the copolymer. The diallyl monomer incorporates into the chain through the cyclopolymerization mechanism, forming cyclic units, while the comonomer adds in a conventional manner. researchgate.netmdpi.com This allows for the synthesis of functional copolymers, such as polyelectrolytes or superabsorbent materials, by carefully selecting the comonomers. researchgate.netmdpi.com

Mechanistic Elucidation of Halolactonization Reactions

Halolactonization is a powerful synthetic methodology for the construction of lactone rings from unsaturated carboxylic acids like this compound. The intramolecular cyclization is initiated by the reaction of a halogen with the double bond. Understanding the mechanism of this reaction is crucial for controlling its stereoselectivity and efficiency.

Recent research has highlighted the significant role of non-covalent interactions, such as halogen and hydrogen bonding, in directing the stereochemical outcome of halolactonization reactions. In the context of metal-catalyzed asymmetric halolactonization of prochiral diallyl acetic acids, a cooperative activation involving both halogen and hydrogen bonding has been proposed.

In one such system utilizing a trinuclear zinc (tri-Zn) complex, the carboxylic acid substrate coordinates to the zinc center. Simultaneously, the N-halosuccinimide (NBS or NIS) reagent is activated through hydrogen bonding with the chiral ligand of the catalyst. The addition of a catalytic amount of molecular iodine (I₂) has been shown to significantly enhance the reaction, a phenomenon attributed to halogen bonding. The I₂ molecule is believed to mediate the interaction between the alkene moiety of the this compound substrate and the N-iodosuccinimide (NIS), facilitating a highly enantioselective iodolactonization. This cooperative network of ionic bonding (zinc-carboxylate), hydrogen bonding, and halogen bonding within the transition state is thought to be responsible for the high catalytic activity and stereoselectivity observed.

Density Functional Theory (DFT) calculations have been instrumental in elucidating the intricate reaction pathways of halolactonization. These computational studies provide detailed models of the transition states, offering insights into the origins of stereoselectivity.

For the tri-Zn catalyzed asymmetric iodolactonization of diallyl acetic acids, DFT calculations have supported the proposed cooperative activation mechanism. The calculations revealed that a catalytic amount of I₂ interacts with both the alkene of the substrate and NIS, leading to a highly organized and enantioselective transition state. These studies have been crucial in identifying the true iodinating agent in the catalytic cycle, suggesting that it is I₂ and not NIS itself that directly participates in the iodine transfer. The computational models illustrate how the combination of metal coordination, hydrogen bonding, and halogen bonding work in concert to achieve high levels of asymmetric induction in the formation of chiral γ-butyrolactones.

The regioselectivity of halolactonization, leading to either endo or exo cyclization products, can often be controlled by manipulating the reaction conditions, which in turn influences the kinetic and thermodynamic pathways of the reaction. While specific kinetic and thermodynamic data for the cyclization of this compound are not extensively reported in the literature, general principles of halolactonization can be applied.

The formation of the halonium ion intermediate is a rapid and reversible step. The subsequent intramolecular attack by the carboxylate can proceed through different transition states, leading to products of kinetic or thermodynamic control. For instance, in some systems, the endo product is formed under kinetic control at lower temperatures, while the thermodynamically more stable exo product is favored at higher temperatures or with longer reaction times, allowing for equilibration. The choice of solvent can also play a crucial role in dictating the reaction outcome by differentially solvating the transition states. While detailed quantitative kinetic and thermodynamic parameters for this compound cyclization await further investigation, the principles of kinetic versus thermodynamic control are fundamental to understanding and predicting the product distribution in its halolactonization reactions.

Investigation of Other Key Reactions

Beyond cyclization reactions, this compound and its polymeric form, polythis compound, can undergo other important transformations. This section explores the mechanisms of crosslinking in polymer systems and the decarboxylation pathways of the corresponding polymer.

While specific studies on the crosslinking mechanisms of polythis compound are limited, insights can be drawn from the well-studied crosslinking of structurally similar polymers like poly(acrylic acid) (PAA). The carboxylic acid groups along the polymer backbone provide reactive sites for the formation of crosslinks.

Crosslinking of polymers containing carboxylic acid functionalities can be achieved through various mechanisms:

Ionic Crosslinking: Divalent or trivalent metal ions (e.g., Fe³⁺, Ca²⁺) can coordinate to the carboxylate groups of different polymer chains, forming ionic crosslinks. These crosslinks are often dynamic and reversible, imparting properties like self-healing and recoverability to the material.

Covalent Crosslinking: Covalent crosslinks can be introduced by reacting the carboxylic acid groups with difunctional crosslinking agents. For example, diols or diepoxides can form ester linkages with the carboxylic acid groups, creating a permanent, covalently crosslinked network. This type of crosslinking generally leads to materials with enhanced mechanical strength and thermal stability.

It is plausible that polythis compound could be crosslinked via similar mechanisms, utilizing the pendant carboxylic acid groups. The presence of the allyl groups might also offer additional routes for crosslinking, for instance, through radical-initiated polymerization or thiol-ene click chemistry, although these pathways would compete with the primary polymerization of the diallyl monomer.

The decarboxylation of polymers containing carboxylic acid groups is a significant thermal degradation pathway. For polythis compound, the loss of carbon dioxide from the carboxylic acid groups would lead to changes in the polymer structure and properties. While the specific decarboxylation pathways for polythis compound have not been detailed in the literature, analogies can be drawn from the thermal degradation of polymers like poly(acrylic acid).

Applications of Diallylacetic Acid in Advanced Organic Synthesis

Diallylacetic Acid as a Versatile Synthetic Intermediate

The reactivity of its functional groups makes this compound a strategic starting point for constructing sophisticated molecular frameworks.

The γ-butyrolactone ring is a common structural motif in many biologically active natural products and serves as a crucial intermediate in organic synthesis. e3s-conferences.org this compound, being a γ,δ-unsaturated carboxylic acid, is a suitable precursor for the synthesis of γ-butyrolactones. The synthesis typically proceeds via an intramolecular cyclization reaction known as lactonization.

This transformation can be initiated by electrophilic reagents. For instance, in a process like iodolactonization, an iodine source reacts with one of the allyl double bonds to form a cyclic halonium ion intermediate. The carboxylate group then acts as an intramolecular nucleophile, attacking the intermediate to close the five-membered lactone ring. This method allows for the controlled formation of substituted γ-butyrolactone structures, which are valuable in synthetic chemistry. orgsyn.org

The diallyl framework is instrumental in constructing complex polycyclic natural products. While this compound itself is a potent building block, its close structural relative, diallyl succinate, demonstrates the synthetic power of this motif in the total synthesis of (-)-cyanthiwigin F, a marine diterpenoid with interesting biological activities. researchgate.netorganic-chemistry.org The synthesis showcases how the diallyl structure can be manipulated to generate multiple stereocenters and complex ring systems. nih.govrepec.org

A key sequence in the synthesis involves a Claisen-Dieckmann condensation of diallyl succinate, followed by methylation, to produce a bis(β-ketoester). organic-chemistry.orgnih.gov This intermediate is then subjected to a palladium-catalyzed double stereoablative enantioselective alkylation, a sophisticated transformation that converts a mixture of stereoisomers into a single, highly enantioenriched product. researchgate.netrepec.org This key step establishes the core stereochemistry of the natural product, which is then elaborated through further cyclizations to complete the intricate structure of cyanthiwigin F. organic-chemistry.org

| Reaction Step | Starting Material | Key Reagents | Product | Purpose |

|---|---|---|---|---|

| Claisen-Dieckmann Condensation & Methylation | Diallyl succinate | 1. Sodium hydride (NaH), Allyl alcohol 2. Potassium carbonate (K₂CO₃), Methyl iodide (MeI) | Bis(β-ketoester) intermediate | Forms the core cyclohexanedione ring structure. |

| Double Asymmetric Alkylation | Bis(β-ketoester) intermediate | Palladium (Pd) catalyst, Chiral phosphinooxazoline (PHOX) ligand | Enantioenriched diallylated ketone | Sets two adjacent quaternary stereocenters with high control. |

| Ring-Closing Metathesis & Further Cyclizations | Enantioenriched diallylated ketone | Ruthenium catalysts, Radical initiators | (-)-Cyanthiwigin F | Constructs the remaining fused ring systems of the natural product. |

Role in Polymer Chemistry and Materials Science

The two allyl groups in this compound provide functionality for polymerization and crosslinking, making it a valuable component in the design of advanced materials.

Diallyl monomers like this compound can be polymerized, although their behavior differs from typical vinyl monomers. Standard free-radical polymerization of allyl compounds is often inefficient due to "degradative chain transfer," which can lead to low molecular weight polymers. e3s-conferences.orgresearchgate.net However, diallyl monomers undergo a specific "cyclolinear" polymerization, where the reaction alternates between intermolecular and intramolecular steps to form polymers containing five- or six-membered rings within the polymer backbone. e3s-conferences.orgcambridge.orgresearchgate.net

Modern polymerization techniques offer more control. Transition metal catalysts, such as zirconocene (B1252598) and palladium complexes, can effectively polymerize and copolymerize polar allyl monomers. cambridge.org Another powerful method is thiol-ene polymerization, a "click" chemistry reaction where the allyl groups react efficiently with multifunctional thiols to form a polymer network. nih.govwikipedia.org This reaction is rapid, often initiated by UV light or mild heat, and is insensitive to oxygen, making it highly versatile for creating uniform polymer networks. nih.govdergipark.org.tr

| Polymerization Method | Mechanism | Key Characteristics | References |

|---|---|---|---|

| Free-Radical Polymerization | Cyclopolymerization | Forms polymers with cyclic units in the backbone; can be affected by degradative chain transfer. | researchgate.nete3s-conferences.org |

| Transition Metal Catalysis | Coordinative Insertion | Allows for controlled polymerization and copolymerization of polar allyl monomers. | cambridge.org |

| Thiol-Ene Polymerization | Radical-mediated Step-Growth Addition | Highly efficient "click" reaction; rapid, high yield, forms uniform networks under mild conditions. | nih.govwikipedia.org |

The bifunctional nature of this compound, with its two reactive allyl groups, makes it an excellent candidate for use as a crosslinking agent. When incorporated into a polymer matrix, these allyl groups can react to form covalent bonds between polymer chains, creating a three-dimensional network. This crosslinking process significantly enhances the material's properties.

As demonstrated by analogous diallyl compounds like diallyl phthalate (B1215562) (DAP), crosslinking imparts superior thermal stability, mechanical strength, toughness, and chemical resistance to the resulting polymer. nuomengchem.comatamanchemicals.com The resulting thermosetting materials are dimensionally stable and maintain their properties even under harsh conditions of high heat and humidity. atamanchemicals.com The incorporation of a crosslinker like this compound can transform a soft, soluble thermoplastic material into a rigid, insoluble, and more durable thermoset material.

| Property | Linear Polymer | Crosslinked Polymer | Reason for Change |

|---|---|---|---|

| Mechanical Strength | Lower | Higher (Increased stiffness and strength) | Covalent bonds restrict chain movement. |

| Thermal Stability | Lower (Melts or softens) | Higher (Does not melt, degrades at high temp) | The 3D network structure requires more energy to break down. |

| Solvent Resistance | Soluble | Insoluble (May swell) | Polymer chains are covalently locked and cannot be solvated apart. |

| Toughness | Variable | Often Increased | The network can effectively distribute stress. |

Derivatization for Functional Material Development

The carboxylic acid group of this compound provides a versatile handle for chemical modification, or derivatization, to create new functional materials. This functional group can be readily converted into a variety of derivatives, such as esters, amides, or acid chlorides, using standard organic chemistry techniques. nih.gov

This capability allows the diallyl moiety to be tethered to other molecules or surfaces. For example, reacting this compound with a polymer bearing hydroxyl groups would form ester linkages, effectively grafting diallyl functionalities onto the polymer backbone. These appended allyl groups can then undergo subsequent reactions, such as thiol-ene "click" reactions or further polymerization, to create functional coatings, hydrogels, or composite materials with tailored properties. researchgate.net This strategy of derivatization followed by polymerization is a powerful tool for developing advanced materials for applications ranging from biocompatible surfaces to specialized electronics.

Synthesis of Novel Acylals from this compound

The synthesis of acylals, which are geminal diesters with the general structure R-CH(OOCR')₂, is a common method for protecting aldehydes in organic synthesis. wikipedia.orgmdpi.comnih.gov The most prevalent route involves the reaction of an aldehyde with an acid anhydride (B1165640), such as acetic anhydride, in the presence of a catalyst. mdpi.commdpi.com Various catalysts, including Lewis acids and solid acids like sulfated zirconia, have been shown to efficiently facilitate this transformation. mdpi.commdpi.com

Another established, albeit less common, method for creating asymmetrical acylals involves a two-step process. In this approach, a carboxylic acid is first converted into an α-haloalkyl ester intermediate. This intermediate then undergoes a nucleophilic substitution reaction with a second carboxylic acid to yield the final acylal. mdpi.comresearchgate.net

Theoretically, this compound could be utilized in these synthetic strategies. For instance, the anhydride of this compound could be synthesized and subsequently reacted with an aldehyde to form a symmetrical acylal. Alternatively, this compound itself could act as the nucleophile in the two-step process, reacting with a pre-formed α-haloalkyl ester. However, a detailed search of scientific databases and chemical literature did not yield any specific studies or published research where this compound has been used as a starting material for the synthesis of novel acylals. The existing literature primarily focuses on simpler carboxylic acids and various aromatic or aliphatic aldehydes. mdpi.commdpi.com

Creation of α,β-Chiral Carboxylic Acid Derivatives

The development of stereoselective methods to create chiral carboxylic acids is a significant focus in modern organic synthesis due to the prevalence of these motifs in natural products and pharmaceuticals. rsc.orguwindsor.ca this compound, also known as 2-allylpent-4-enoic acid, possesses a prochiral center at the α-carbon. The two allyl groups also present opportunities for stereoselective transformations that could introduce chirality at the β-positions relative to the carboxyl group.

Several general strategies exist for the asymmetric synthesis of chiral carboxylic acids, which could hypothetically be applied to a substrate like this compound:

Asymmetric Alkylation: This approach involves the deprotonation of the α-carbon followed by alkylation. The use of chiral bases, such as chiral lithium amides, can achieve enantioselective alkylation at the α-position of carboxylic acids. rsc.org

Asymmetric Conjugate Addition: For α,β-unsaturated carboxylic acids, asymmetric conjugate addition of nucleophiles, followed by an enantioselective protonation of the resulting enolate, can establish a chiral center at the α-carbon while functionalizing the β-position. kyoto-u.ac.jp

Stereoselective Reactions of the Allyl Groups: The double bonds in the allyl side chains of this compound are potential sites for a variety of catalytic asymmetric reactions. These include, but are not limited to, asymmetric hydrogenation, dihydroxylation, epoxidation, or cyclopropanation, which could install new stereocenters. rsc.org For example, chiral catalysts are widely used to convert prochiral allylic alcohols into chiral allylic esters via reaction with carboxylic acids. nih.gov

Theoretical and Computational Chemistry Studies of Diallylacetic Acid

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the behavior of a molecule by solving approximations of the Schrödinger equation. mdpi.com These methods are used to predict a wide range of molecular properties from the ground state electron density, including optimized geometry, vibrational frequencies, and electronic characteristics that govern reactivity. mdpi.comwhiterose.ac.uk For diallylacetic acid, such calculations would provide a foundational understanding of its intrinsic properties.

Electronic structure analysis reveals how electrons are distributed within a molecule, which is key to predicting its chemical behavior. Key aspects of this analysis include the examination of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the mapping of the Molecular Electrostatic Potential (MESP).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. scispace.com A smaller gap suggests the molecule is more likely to be reactive. The MESP map illustrates the charge distribution on the molecular surface, identifying electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. scispace.com

For this compound, the electron-rich areas would be concentrated around the oxygen atoms of the carboxylic acid group and the π-systems of the two double bonds. The acidic proton of the carboxyl group would be a site of positive potential.

Table 1: Illustrative Electronic Properties Calculated via DFT

This table presents representative data that would be obtained from a DFT calculation on a molecule like this compound. The values are for illustrative purposes to demonstrate the type of information generated.

| Property | Description | Illustrative Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -9.1 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. scispace.com | 7.6 eV |

| Dipole Moment | A measure of the net molecular polarity. | 1.8 D |

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of single bonds. This compound has significant conformational flexibility due to the rotation around the C-C single bonds in its backbone and allyl groups, as well as the C-O bond in the carboxylic acid moiety.

A critical aspect for any carboxylic acid is the conformation of the carboxyl group itself, which can exist in a syn or anti arrangement. In the syn conformation, the acidic hydrogen is oriented toward the carbonyl oxygen, while in the anti conformation, it points away. Computational studies on simpler molecules like acetic acid have shown that the syn conformation is significantly more stable in the gas phase. mdpi.com However, the presence of a solvent can reduce this energy difference, potentially making the anti conformer more accessible. mdpi.com In this compound, the bulky allyl groups would introduce further steric interactions that influence the rotational barriers and the relative stability of its various conformers. A thorough conformational search using quantum mechanical methods would be necessary to identify the global minimum energy structure and the family of low-energy conformers that are most populated at room temperature. nih.govmdpi.com

Table 2: Calculated Relative Energies for Acetic Acid Conformers

This table shows data from a study on acetic acid, which serves as a model for the carboxylic acid group in this compound. Energies are calculated at the B3LYP/6-31G* level of theory.

| Conformer | Gas Phase Relative Energy (kcal/mol) |

| syn | 0.00 |

| anti | 7.14 |

| Transition State | 13.52 |

| Data sourced from studies on acetic acid and are representative of the energetic landscape of a simple carboxylic acid. mdpi.com |

Molecular Dynamics Simulations for Solvent Effects and Interactions

While quantum mechanics is excellent for describing the properties of single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, especially their interactions with their environment. mdpi.com MD simulations model a system containing the molecule of interest (this compound) and a large number of solvent molecules (e.g., water) by solving Newton's equations of motion for every atom in the system. mdpi.comarxiv.org

These simulations provide a detailed picture of how this compound moves, flexes, and interacts with the surrounding solvent. osti.gov Key insights include:

Solvation Structure: Determining how solvent molecules arrange themselves around the solute. For this compound in water, water molecules would form strong hydrogen bonds with the hydrophilic carboxylic acid group, while being more structured and "ice-like" around the hydrophobic allyl chains.

Conformational Dynamics: Observing how the molecule transitions between different conformations in solution. mdpi.com MD can reveal whether solvent interactions stabilize certain conformers over others.

Transport Properties: Calculating properties like the diffusion coefficient, which describes how the molecule moves through the solvent.

Intermolecular Interactions: Quantifying the strength and lifetime of interactions, such as hydrogen bonds between the carboxylic acid and water. mdpi.com

By running simulations in different solvents, MD can predict how solubility and behavior change with the environment, which is crucial for applications in chemistry and materials science. nih.gov

Table 3: Information Obtainable from Molecular Dynamics Simulations

| Parameter/Analysis | Insight Provided |

| Radial Distribution Function (RDF) | Describes the probability of finding a solvent molecule at a certain distance from a specific atom or group on the solute. mdpi.com |

| Root Mean Square Deviation (RMSD) | Measures the average change in atomic positions over time, indicating structural stability. |

| Hydrogen Bond Analysis | Counts the number and lifetime of hydrogen bonds between the solute and solvent. |

| Diffusion Coefficient | Quantifies the rate of translational motion of the solute within the solvent. |

| Potential of Mean Force (PMF) | Calculates the free energy profile of a process, such as two molecules approaching each other. arxiv.org |

Advanced Computational Models for Reaction Pathway Prediction

Predicting the outcome of chemical reactions is a primary goal in chemistry. Advanced computational models are increasingly used to predict reaction pathways, identify potential products, and elucidate reaction mechanisms. nih.gov These models can be broadly categorized.

Quantum Mechanics (QM)-Based Methods: These methods involve calculating the potential energy surface of a reaction. By locating transition states—the highest energy points along a reaction coordinate—researchers can determine the activation energy and predict the most likely reaction mechanism. whiterose.ac.uk This approach is computationally intensive but provides a high level of detail and accuracy.

Knowledge-Based and Heuristic Methods: These earlier models used a set of human-coded rules representing known chemical transformations to predict reaction products.

Machine Learning (ML) and AI Models: More recently, deep learning models trained on vast databases of known chemical reactions have shown remarkable performance in predicting reaction outcomes. nih.gov These models can learn the complex patterns of chemical reactivity without being explicitly programmed with chemical rules. They can be used for forward prediction (reactants to products) and retrosynthesis (deconstructing a target molecule into simpler, available starting materials).

For this compound, these models could be used to explore its synthesis routes, predict the products of its reactions (e.g., addition reactions at the double bonds), or understand its potential degradation pathways under various conditions. nih.gov

Table 4: Comparison of Computational Models for Reaction Prediction

| Model Type | Approach | Strengths | Limitations |

| Quantum Mechanics (QM) | Calculates potential energy surfaces and transition states. whiterose.ac.uk | High accuracy, provides mechanistic detail. | Computationally expensive, limited to smaller systems or specific reactions. |

| Knowledge-Based | Uses a predefined library of reaction rules. | Fast, chemically interpretable. | Limited to known reaction types, cannot discover novel reactions. |

| Machine Learning (AI) | Learns patterns from large reaction datasets. nih.govnih.gov | Can discover novel pathways, high throughput. | Can be a "black box," accuracy depends heavily on training data quality and size. |

Spectroscopic Analysis and Characterization in Advanced Research

High-Resolution NMR Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like diallylacetic acid. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides precise information about the molecular framework, including the connectivity and chemical environment of each atom. nih.govnih.gov

In the ¹H NMR spectrum of this compound, distinct signals correspond to each unique proton environment. The acidic proton of the carboxyl group is typically the most deshielded, appearing far downfield (δ 10-12 ppm) as a broad singlet due to hydrogen bonding and its acidic nature. nih.govchemicalbook.com The proton at the α-carbon (C2), being adjacent to both the carbonyl group and two allyl groups, would resonate in the range of δ 3.0-3.5 ppm. The vinyl protons of the allyl groups (—CH=CH₂) exhibit characteristic shifts, with the internal methine proton (at C4 and C4') appearing around δ 5.6-5.9 ppm and the terminal methylene (B1212753) protons (=CH₂) resonating at approximately δ 5.0-5.2 ppm. The allylic methylene protons (at C3 and C3'), adjacent to the double bond, would be expected in the δ 2.4-2.6 ppm region. hmdb.ca

The ¹³C NMR spectrum provides complementary information, with a signal for each unique carbon atom. oregonstate.edu The carbonyl carbon (C1) of the carboxylic acid is highly deshielded and appears in the δ 175-185 ppm region. lcms.czalsenvironmental.co.uk The carbons of the double bonds (C4, C5, C4', C5') resonate in the alkene region, typically between δ 115 ppm and δ 135 ppm. The α-carbon (C2) and the allylic carbons (C3 and C3') would appear further upfield. oregonstate.edu Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively establish the connectivity between protons and carbons, confirming the this compound structure.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position(s) | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| 1 | -COOH | 10.0 - 12.0 (broad s) | 175 - 185 | Acidic proton, often exchanges with deuterated solvents. |

| 2 | -CH- | 3.0 - 3.5 (m) | 45 - 55 | Methine proton coupled to adjacent methylene protons. |

| 3, 3' | -CH₂- | 2.4 - 2.6 (m) | 35 - 45 | Allylic protons adjacent to C2 and the vinyl group. |

| 4, 4' | =CH- | 5.6 - 5.9 (m) | 130 - 135 | Vinyl methine proton. |

| 5, 5' | =CH₂ | 5.0 - 5.2 (m) | 115 - 120 | Terminal vinyl protons. |

Note: Predicted values are based on typical chemical shift ranges for the respective functional groups. Actual experimental values may vary based on solvent and other experimental conditions. (s = singlet, m = multiplet).

Mass Spectrometry for Metabolite Identification and Purity Assessment

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound, assessing its purity, and identifying potential metabolites or degradation products. The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

Using a hard ionization technique like Electron Ionization (EI), the this compound molecule (C₈H₁₂O₂, Molecular Weight: 140.18 g/mol ) would produce a molecular ion peak (M⁺·) at m/z 140. shimadzu.com.sg However, the high energy of EI often leads to extensive fragmentation, which provides valuable structural information. nih.gov Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). hmdb.ca A prominent fragment would also be expected from the loss of an allyl group (·CH₂CH=CH₂, M-41), resulting in a peak at m/z 99. Further fragmentation of this ion could occur.

Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are often used in conjunction with liquid chromatography (LC-MS) and are particularly useful for metabolite studies. nih.gov In negative ion mode ESI, this compound would be detected as the deprotonated molecule [M-H]⁻ at m/z 139. This approach minimizes fragmentation, making it ideal for accurately determining the molecular weight of the parent compound and any metabolites formed through processes like oxidation or conjugation. High-resolution mass spectrometry (HRMS) can provide the exact mass of the ions, allowing for the determination of the elemental formula with high confidence.

Interactive Table 2: Predicted EI-MS Fragmentation Pattern for this compound

| m/z | Proposed Fragment Ion | Proposed Neutral Loss | Notes |

| 140 | [C₈H₁₂O₂]⁺· | - | Molecular Ion (M⁺·) |

| 123 | [C₈H₁₁O]⁺ | ·OH | Loss of hydroxyl radical. |

| 99 | [C₅H₇O₂]⁺ | ·C₃H₅ | Loss of an allyl radical. |

| 95 | [C₇H₁₁]⁺ | ·COOH | Loss of the carboxyl group. |

| 41 | [C₃H₅]⁺ | ·C₅H₇O₂ | Allyl cation, a common fragment. |

Note: The relative intensity of peaks depends on the stability of the resulting ions and radicals. This table represents plausible fragmentation based on chemical principles.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing its molecular vibrations. These two techniques are complementary and provide a characteristic "fingerprint" for this compound.

Infrared spectroscopy measures the absorption of IR radiation at specific frequencies that correspond to the vibrational modes of a molecule's bonds. The IR spectrum of this compound is dominated by a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. hmdb.ca A strong, sharp absorption peak corresponding to the carbonyl (C=O) stretch is expected around 1700-1725 cm⁻¹. hmdb.ca Other key absorptions include the C=C stretch of the allyl groups at approximately 1640-1650 cm⁻¹ and the C-H stretching vibrations. The =C-H stretch of the vinyl groups appears just above 3000 cm⁻¹ (typically 3010-3090 cm⁻¹), while the sp³ C-H stretches appear just below 3000 cm⁻¹. nih.gov

Raman spectroscopy measures the inelastic scattering of light. While the O-H stretch is often weak in Raman, the C=O and C=C stretching vibrations give rise to strong and sharp signals, making them easily identifiable. washington.edu The symmetric C=C stretching vibration of the allyl groups would be particularly prominent in the Raman spectrum. nih.gov Because water is a weak Raman scatterer, Raman spectroscopy is well-suited for monitoring reactions involving this compound in aqueous media. littlemsandsailing.com Both IR and Raman spectroscopy can be used to monitor chemical reactions, such as the esterification of the carboxylic acid group, by observing the disappearance of the characteristic acid bands and the appearance of new bands corresponding to the ester.

Interactive Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretch | 2500-3300 | Weak/Broad | Broad, Strong (IR) |

| C-H (sp² C-H) | Stretch | 3010-3090 | 3010-3090 | Medium (IR), Strong (Raman) |

| C-H (sp³ C-H) | Stretch | 2850-2960 | 2850-2960 | Medium-Strong |

| C=O (Carboxylic Acid) | Stretch | 1700-1725 | 1700-1725 | Strong |

| C=C (Alkene) | Stretch | 1640-1650 | 1640-1650 | Medium (IR), Strong (Raman) |

| C-O (Carboxylic Acid) | Stretch | 1210-1320 | Variable | Strong (IR) |

| =C-H bend | Bend (out-of-plane) | 910-990 | Variable | Strong (IR) |

Advanced Chromatographic Techniques (e.g., GC-MS, LC-MS) for Quantitative and Qualitative Analysis

Advanced chromatographic techniques coupled with mass spectrometry are the methods of choice for the separation, identification, and quantification of this compound in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile compounds. Due to the polarity and low volatility of carboxylic acids, this compound typically requires derivatization prior to GC analysis to convert it into a more volatile and thermally stable compound. nih.gov A common derivatization strategy is esterification to form, for example, a methyl ester using reagents like trimethylsilyldiazomethane (B103560) or methanolic HCl. nih.govresearchgate.net The resulting this compound methyl ester can be readily separated on a GC column and identified by its characteristic retention time and mass spectrum. sigmaaldrich.comnih.gov GC-MS provides excellent separation efficiency and allows for both qualitative analysis (via library matching of the EI mass spectrum) and quantitative analysis (using selected ion monitoring, SIM).

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when using a tandem mass spectrometer (LC-MS/MS), is highly effective for analyzing this compound without the need for derivatization. alsenvironmental.co.uk Reversed-phase chromatography on a C18 column can be used to separate the acid from other components in a mixture. lcms.czlcms.cz Detection is typically performed using ESI in the negative ion mode, which is highly sensitive for acidic compounds, monitoring the [M-H]⁻ ion at m/z 139. lcms.cz LC-MS/MS adds another layer of specificity by selecting the parent ion (m/z 139) and fragmenting it to produce specific product ions. This technique, known as Multiple Reaction Monitoring (MRM), is extremely sensitive and selective, making it ideal for quantifying trace amounts of this compound in complex biological or environmental samples. lcms.czalsenvironmental.co.uk

Future Directions and Emerging Research Opportunities

Integration of Diallylacetic Acid in Sustainable Chemical Processes

The principles of green chemistry are increasingly guiding the development of new chemical processes, prioritizing the use of renewable resources, minimizing waste, and designing energy-efficient routes. This compound can be integrated into these sustainable frameworks in several ways. Research is moving towards designing eco-friendly synthetic protocols, such as those utilizing ultrasound-assisted methods, which can offer higher yields, shorter reaction times, and reduced impurity formation compared to conventional heating. mdpi.com

A significant area of opportunity lies in using this compound as a building block in processes that reduce environmental pollution. For instance, it has been used in the radical polymerization synthesis of amphiphilic polymer chrome-free tanning agents. google.com This application directly addresses the environmental concerns associated with heavy metal use in the leather industry by providing a chrome-free alternative, thereby eliminating subsequent salt pollution from the tanning process. google.com Future research could expand on this, exploring this compound's role in creating other environmentally benign materials that replace hazardous substances. Furthermore, the broader movement towards converting biogas (methane and carbon dioxide) into platform chemicals like acetic acid could eventually provide sustainable pathways to precursors for this compound itself.

Novel Catalytic Applications and Catalyst Design

The dual allyl groups of this compound make it an intriguing substrate for advanced catalytic applications. Transition-metal-mediated activation of C(sp³)–H bonds is a powerful tool in modern synthesis, and the allylic C-H bonds in this compound are prime targets for such functionalization. Research into rhodium-catalyzed reactions, for example, has demonstrated the ability to functionalize allylic positions under mild conditions.

Future catalyst design could focus on developing systems specifically tailored for this compound. This includes rhodium complexes that can facilitate reactions like redox allylation or C-H amination. researchgate.net Computational studies, including Density Functional Theory (DFT), are crucial in this effort, helping to elucidate complex reaction mechanisms, such as whether a reaction proceeds via a Rh(III)/Rh(I) or a Rh(III)/Rh(IV)/Rh(II) cycle. cymitquimica.com By understanding the rate-determining steps, such as C-H activation, researchers can design more efficient catalysts. The development of rhodium(I)-catalyzed bisarylation reactions, which can install two aryl groups onto a diene framework, also presents a potential, though complex, pathway for derivatizing this compound. wikimedia.org

Exploration of New Biological Targets and Therapeutic Potential

This compound is primarily known as a metabolite of valproic acid (VPA), a widely used medication for epilepsy, bipolar disorder, and migraine prophylaxis. mdpi.comnih.gov The complex metabolism of VPA, which occurs extensively in the liver, produces numerous metabolites, including this compound. nih.govclinpgx.org These metabolites can have therapeutic, neutral, or toxic effects, and some may possess stronger clinical activity than VPA itself. mdpi.com

This metabolic link is a critical area for future research. The unusual pharmacodynamics of VPA, where anticonvulsant activity does not always correlate with plasma concentration, may be explained by the accumulation of specific unsaturated metabolites in the brain. uberresearch.com This has spurred investigations into the direct anticonvulsant activity of these metabolites. uberresearch.com Future studies will likely focus on isolating the specific biological effects of this compound to determine its contribution to both the therapeutic efficacy and the potential hepatotoxicity associated with VPA treatment. mdpi.comclinpgx.org This involves exploring its mechanism of action, which for VPA and its metabolites includes inhibiting gamma-aminobutyric acid (GABA) transaminase and acting as a histone deacetylase (HDAC) inhibitor. nih.govnih.gov Understanding these targets could unlock new therapeutic applications or strategies to mitigate adverse effects.

Advanced Materials Development from this compound

The presence of two allyl groups makes this compound a valuable monomer for polymer science and materials development. cymitquimica.com These reactive double bonds allow it to undergo polymerization and cross-linking reactions, which can be used to create materials with enhanced properties. cymitquimica.com Diallyl compounds are known to serve as crucial monomers in the synthesis of high-performance polymers used in coatings, adhesives, and composite materials.

Future research is expected to leverage this compound's bifunctionality (a carboxylic acid and two polymerizable groups) to create novel materials. It can be incorporated into copolymers to introduce specific functionalities. For example, it is listed as a potential unsaturated carboxylic acid for creating modified propylene (B89431) polymers. researchgate.net It has also been used to synthesize amphiphilic polymers for industrial applications like tanning agents. google.com The ability of diallyl monomers to participate in cyclopolymerization offers a route to creating unique polymer architectures. researchgate.net There is also potential for creating organic-inorganic hybrid materials by reacting diallyl compounds with inorganic precursors like silsesquioxanes. bohrium.com

Multiscale Modeling and Simulation Approaches in this compound Research

Computational chemistry provides powerful tools to investigate the properties and reactivity of molecules like this compound at a fundamental level. Multiscale modeling, which combines different computational techniques to study phenomena across various length and time scales, is a particularly promising research direction. Methods like Density Functional Theory (DFT) are already being used to investigate the polymerization reactions of diallyl monomers. researchgate.net

Future computational studies will likely focus on several key areas. DFT calculations can be employed to explore reaction mechanisms for the catalytic functionalization of this compound, predict its spectroscopic signatures (FT-IR and Raman), and study its electronic properties. researchgate.net Such studies can reveal which atomic sites are most reactive, for example, by comparing the nucleophilicity of different atoms within the molecule. researchgate.net Furthermore, simulations can elucidate the competing reactions that occur during the polymerization of diallyl compounds, such as intramolecular hydrogen abstraction versus cyclization, which dictates the final polymer structure. researchgate.net By combining quantum mechanical methods for reaction energetics with molecular dynamics simulations of the bulk material, researchers can build a comprehensive understanding, from single-molecule reactivity to the macroscopic properties of new materials derived from this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.